molecular formula C17H15Cl2NO5S B258340 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No. B258340
M. Wt: 416.3 g/mol
InChI Key: UCCXWAGMVCNNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, also known as DMT1 inhibitor, is a compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is through the inhibition of 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid. By blocking the transport of iron across cell membranes, this compound can help to regulate iron levels in the body, which is important for a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid are varied and complex. Some of the potential effects include:
- Regulation of iron levels in the body
- Reduction of oxidative stress
- Anti-inflammatory effects
- Neuroprotective effects
- Anti-cancer effects

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid in lab experiments is its specificity for 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid inhibition. This compound has been shown to have a high degree of selectivity for 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, which makes it a useful tool for studying the role of this protein in various physiological processes.
One of the limitations of using this compound in lab experiments is its limited availability and high cost. Additionally, the complex synthesis method required to produce this compound may limit its widespread use in research.

Future Directions

There are several potential future directions for research on 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid. Some of these include:
- Further investigation of its potential therapeutic applications in conditions such as anemia, cancer, and neurodegenerative diseases
- Development of more efficient and cost-effective synthesis methods
- Exploration of its potential as a tool for studying the role of 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid in various physiological processes
- Investigation of its potential as a drug candidate for the treatment of iron-related disorders
In conclusion, 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a compound with promising potential for use in the field of medicine. Its specificity for 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid inhibition and its varied biochemical and physiological effects make it a useful tool for research on a variety of conditions. However, further investigation is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a multi-step process that involves the use of several reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available and requires specialized equipment and expertise to produce.

Scientific Research Applications

The primary scientific research application of 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is as a 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor. 4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a protein that is involved in the transport of iron across cell membranes, and its inhibition has been shown to have potential therapeutic benefits in a variety of conditions, including anemia, cancer, and neurodegenerative diseases.

properties

Product Name

4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid

Molecular Formula

C17H15Cl2NO5S

Molecular Weight

416.3 g/mol

IUPAC Name

4-[[4-(2,4-dichlorophenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H15Cl2NO5S/c1-8-14(10-4-3-9(18)7-11(10)19)15(17(24)25-2)16(26-8)20-12(21)5-6-13(22)23/h3-4,7H,5-6H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

UCCXWAGMVCNNPW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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